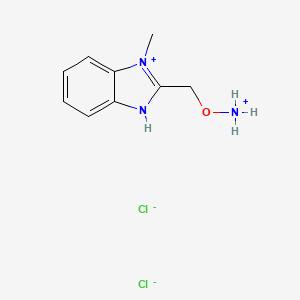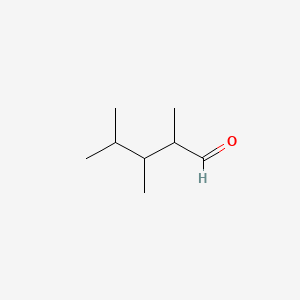
Angimuth
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angimuth is a hypothetical compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its distinct molecular structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Angimuth typically involves a multi-step process that begins with the preparation of its precursor molecules. One common synthetic route involves the reaction of compound A with compound B under specific conditions, such as elevated temperatures and the presence of a catalyst. The reaction proceeds through a series of intermediate steps, ultimately yielding this compound as the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and control of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality. Additionally, purification techniques, such as crystallization and chromatography, are employed to isolate this compound from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Angimuth undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of this compound with different functional groups.
Aplicaciones Científicas De Investigación
Angimuth has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, pharmaceuticals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Angimuth involves its interaction with specific molecular targets and pathways within cells. This compound can bind to enzymes and receptors, modulating their activity and triggering a cascade of biochemical events. For example, this compound may inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites and ultimately affecting cellular function.
Comparación Con Compuestos Similares
Angimuth can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound X: Similar in structure to this compound but with different functional groups, leading to distinct reactivity and biological activity.
Compound Y: Shares some chemical properties with this compound but differs in its mechanism of action and applications.
Compound Z: Another related compound with unique features that distinguish it from this compound, such as its solubility and stability under different conditions.
The uniqueness of this compound lies in its versatile reactivity and broad range of applications, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
4154-53-4 |
|---|---|
Fórmula molecular |
C33H46Bi2O11 |
Peso molecular |
1036.7 g/mol |
Nombre IUPAC |
dibismuth;oxygen(2-);(1R,2S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate;hydroxide |
InChI |
InChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;2*+3;;-2/p-4/t3*6-,7+,11+;;;;/m111..../s1 |
Clave InChI |
ZGOJPTKBULDFJW-KKIOWIMLSA-J |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].[OH-].[O-2].[Bi+3].[Bi+3] |
SMILES canónico |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[OH-].[O-2].[Bi+3].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)




![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)

![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)



![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
